1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with morpholine. One common method is the coupling of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . This method allows for the efficient production of substituted morpholines under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of transition metal catalysis and stereoselective synthesis can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The morpholine ring may enhance the compound’s solubility and bioavailability, contributing to its overall effectiveness .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Morpholin-4-yl)ethyl]pyrazole: This compound features a pyrazole ring instead of an indole ring and has similar biological activities.
5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles: These compounds have a different core structure but share the morpholine moiety.
Uniqueness
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one is unique due to its combination of the indole core and morpholine ring. This structure provides a balance of biological activity and chemical stability, making it a valuable compound for various applications.
Properties
CAS No. |
3649-13-6 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3H-indol-2-one |
InChI |
InChI=1S/C14H18N2O2/c17-14-11-12-3-1-2-4-13(12)16(14)6-5-15-7-9-18-10-8-15/h1-4H,5-11H2 |
InChI Key |
KKEPSAVXZKWABJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)CC3=CC=CC=C32 |
Origin of Product |
United States |
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